molecular formula C22H21N3O6 B2584254 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2034482-47-6

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2584254
CAS No.: 2034482-47-6
M. Wt: 423.425
InChI Key: CTKIHCFYQZYSKZ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex ethanediamide derivative featuring dual heterocyclic furan substituents (furan-2-yl and furan-3-yl), a central 2-hydroxyethyl group, and a pyrrolidinone-linked phenyl moiety.

Its dual furan rings may enhance π-π stacking interactions, while the hydroxyethyl and pyrrolidinone groups could influence solubility and metabolic stability.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c26-19-7-2-9-25(19)17-5-1-4-16(12-17)24-21(28)20(27)23-14-22(29,15-8-11-30-13-15)18-6-3-10-31-18/h1,3-6,8,10-13,29H,2,7,9,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKIHCFYQZYSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The initial steps often include the preparation of furan derivatives and the subsequent formation of the ethanediamide backbone. Common reagents used in these reactions include furan-2-carboxylic acid, furan-3-carboxylic acid, and various amines. Reaction conditions often involve the use of catalysts and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrolidinone moieties allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Ethanediamide Moieties

(a) N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide (BG14271)
  • Molecular Formula : C₂₂H₂₂N₂O₄
  • Key Features: Contains a 4-(furan-2-yl)phenyl group instead of dual furans. The phenylethyl substituent may enhance lipophilicity compared to the target compound’s pyrrolidinone-phenyl group.
  • Synthesis : Prepared via coupling of furan-phenyl amines with ethanediamide precursors, followed by chiral separation if necessary .
(b) N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-methanesulfonylphenyl)propanamide (BG14270)
  • Molecular Formula: C₂₀H₂₁NO₅S₂
  • Key Differences : Replaces one furan with a thiophene and incorporates a methanesulfonylphenyl group. The thiophene enhances electron-rich interactions, while the sulfonyl group increases polarity .
(c) N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )
  • Molecular Formula: C₁₃H₁₆ClNO₂
  • Comparison : Shares a hydroxamic acid group but lacks furan rings. Demonstrates lower structural complexity but higher metabolic stability due to the cyclohexane ring .

Functional Group Analysis

Compound Furan Substituents Hydroxy Group Amide/Ethanediamide Additional Features
Target Compound 2-(furan-2-yl), 2-(furan-3-yl) 2-hydroxyethyl Ethanediamide Pyrrolidinone-phenyl
BG14271 4-(furan-2-yl)phenyl 2-hydroxyethyl Ethanediamide Phenylethyl
BG14270 Furan-2-yl, thiophen-3-yl 2-hydroxyethyl Propanamide Methanesulfonylphenyl
Compound 8 None N-hydroxy Carboxamide Cyclohexane, 4-chlorophenyl

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including furan rings and a hydroxyethyl moiety, which contribute to its reactivity and biological interactions. The presence of the oxopyrrolidine structure enhances its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting phosphoinositide 3-kinases (PI3Ks), which are critical in regulating cellular functions related to inflammation and cancer progression .
  • Receptor Modulation : The furan rings can facilitate π-π interactions with receptor sites, potentially altering receptor activity and downstream signaling pathways.

Biological Activity Highlights

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with DNA replication and transcription processes, thereby inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, particularly through the inhibition of PI3K pathways, which are implicated in various inflammatory diseases .
  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cell proliferation in cancer cell lines
Anti-inflammatoryReduction of leukocyte recruitment in mouse models
AntimicrobialPotential effectiveness against bacterial strains

Case Study Example

A study conducted on the compound's effects on PI3K activity demonstrated significant inhibition in cellular assays. This was particularly evident in models simulating inflammatory conditions, where the compound reduced leukocyte recruitment by approximately 40% compared to control groups .

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